N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 612047-96-8
VCID: VC16132978
InChI: InChI=1S/C24H27N3O2/c1-17(18-11-13-19(29-2)14-12-18)25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3,5,7,9,11-14H,4,6,8,10,15-16H2,1-2H3,(H,26,28)/b25-17+
SMILES:
Molecular Formula: C24H27N3O2
Molecular Weight: 389.5 g/mol

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

CAS No.: 612047-96-8

Cat. No.: VC16132978

Molecular Formula: C24H27N3O2

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide - 612047-96-8

Specification

CAS No. 612047-96-8
Molecular Formula C24H27N3O2
Molecular Weight 389.5 g/mol
IUPAC Name N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Standard InChI InChI=1S/C24H27N3O2/c1-17(18-11-13-19(29-2)14-12-18)25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3,5,7,9,11-14H,4,6,8,10,15-16H2,1-2H3,(H,26,28)/b25-17+
Standard InChI Key UUCKEWFAKCXVHO-KOEQRZSOSA-N
Isomeric SMILES C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)OC
Canonical SMILES CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)OC

Introduction

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a synthetic organic molecule that appears to belong to the class of Schiff bases (imine derivatives) and carbazole-linked amides. These compounds are often studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Synthesis

The synthesis of this compound likely involves:

  • Formation of the imine bond: A condensation reaction between a carbonyl compound (e.g., an aldehyde or ketone) and an amine.

  • Introduction of the carbazole moiety: This could involve coupling reactions or modifications of pre-existing carbazole derivatives.

  • Amide bond formation: Typically achieved through acylation reactions.

Further details on the exact synthetic pathway would require experimental data or references.

Material Science

Carbazole derivatives are also studied for their optoelectronic properties in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Analytical Characterization

To confirm the structure and purity of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide, the following techniques would be employed:

  • NMR Spectroscopy: For determining hydrogen and carbon environments.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as imine (C=N), amide (C=O), and methoxy (-OCH₃).

  • X-ray Crystallography: For precise three-dimensional structural elucidation.

Data Table

ParameterValue/Description
Molecular FormulaC21_{21}H23_{23}N3_{3}O2_{2}
Molecular Weight~349 g/mol
Functional GroupsMethoxy, imine, amide, carbazole
SolubilityLikely soluble in organic solvents
Potential ApplicationsAntimicrobial, anticancer, OLEDs

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